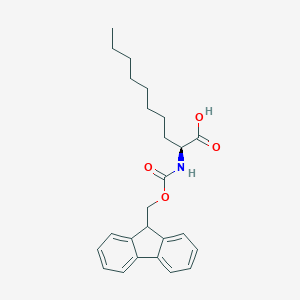

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of Fmoc-Octyl-Gly-OH is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

Fmoc-Octyl-Gly-OH acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Octyl-Gly-OH plays a crucial role in the solid-phase peptide synthesis (SPPS) .

Result of Action

The primary result of Fmoc-Octyl-Gly-OH’s action is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains, enabling the synthesis of complex peptides .

Action Environment

The action of Fmoc-Octyl-Gly-OH is influenced by several environmental factors. For instance, it requires a base environment for the removal of the Fmoc group . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability and efficacy.

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, commonly referred to as Fmoc-octylglycine, is a chiral compound widely utilized in peptide synthesis due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C25H31NO4, with a molecular weight of 409.526 g/mol. It appears as a white powder, with a melting point of approximately 142.6 °C. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in its reactivity during peptide synthesis.

| Property | Value |

|---|---|

| Formula | C₃₁H₃₁NO₄ |

| Molecular Weight | 409.526 g/mol |

| Appearance | White Powder |

| Melting Point | 142.6 °C |

| HPLC Purity | ≥94% |

| Enantiomeric Excess | ≥97.5% |

The primary mechanism of action of this compound involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, allowing for selective coupling with other amino acids or peptides. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound can inhibit fatty acid synthase (FASN), an enzyme implicated in various viral infections including hepatitis C virus (HCV), influenza A virus, and human cytomegalovirus (HCMV). Inhibition of FASN has been shown to reduce viral replication, suggesting that this compound may possess potential antiviral properties through its role as a FASN inhibitor .

Antitumor Activity

The role of fatty acid biosynthesis in cancer progression has led researchers to investigate FASN inhibitors as potential antitumor agents. High levels of FASN expression are associated with poor prognosis in various cancers. Therefore, compounds that inhibit this enzyme could provide therapeutic benefits in cancer treatment .

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that FASN inhibitors significantly reduced HCV replication in infected hepatocytes. The mechanism involved disruption of lipid metabolism essential for viral assembly and release .

- Cancer Research : A study focused on breast cancer cells revealed that treatment with FASN inhibitors led to decreased cell proliferation and increased apoptosis rates. This suggests that targeting fatty acid synthesis could be a viable strategy for cancer therapy .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMLSLHVRMSYPT-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631665 |

Source

|

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193885-59-5 |

Source

|

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.